Pde9-IN-1

Description

BenchChem offers high-quality Pde9-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pde9-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

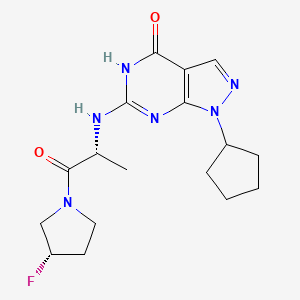

Structure

3D Structure

Properties

Molecular Formula |

C17H23FN6O2 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

1-cyclopentyl-6-[[(2R)-1-[(3S)-3-fluoropyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5H-pyrazolo[5,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H23FN6O2/c1-10(16(26)23-7-6-11(18)9-23)20-17-21-14-13(15(25)22-17)8-19-24(14)12-4-2-3-5-12/h8,10-12H,2-7,9H2,1H3,(H2,20,21,22,25)/t10-,11+/m1/s1 |

InChI Key |

HOQGZKUBNCAZBE-MNOVXSKESA-N |

Isomeric SMILES |

C[C@H](C(=O)N1CC[C@@H](C1)F)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 |

Canonical SMILES |

CC(C(=O)N1CCC(C1)F)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of a Potent Phosphodiesterase 9 (PDE9) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of a representative potent and selective phosphodiesterase 9 (PDE9) inhibitor. As "Pde9-IN-1" is not a uniquely identified compound in publicly available scientific literature, this document focuses on a well-documented pyrazolopyrimidinone-based inhibitor, exemplified by compounds such as (S)-C33, which represents a class of highly selective PDE9 inhibitors. This guide details the synthetic chemistry, analytical characterization, and biological evaluation of this class of compounds, offering valuable insights for researchers in drug discovery and development.

Introduction to PDE9 and Its Inhibition

Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). By hydrolyzing cGMP, PDE9 terminates its signaling cascade. The cGMP pathway is integral to various physiological processes, including neuronal function, cardiovascular homeostasis, and metabolic regulation. Consequently, the inhibition of PDE9 has emerged as a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases like Alzheimer's, cardiovascular conditions, and diabetes. Selective PDE9 inhibitors can elevate cGMP levels, thereby enhancing downstream signaling and potentially ameliorating disease pathology.

Synthesis of a Representative Pyrazolopyrimidinone PDE9 Inhibitor

The synthesis of potent pyrazolopyrimidinone-based PDE9 inhibitors, such as (S)-C33, typically follows a multi-step synthetic route. The following protocol is a representative synthesis based on published literature.

Experimental Protocol: Synthesis of a Pyrazolopyrimidinone PDE9 Inhibitor

Materials and Methods:

-

Starting Materials: All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.

-

Instrumentation:

-

Nuclear Magnetic Resonance (NMR): Spectra recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) obtained using an ESI-TOF spectrometer.

-

Chromatography: Flash column chromatography performed using silica gel (200-300 mesh). Thin-layer chromatography (TLC) performed on silica gel plates with F-254 indicator.

-

Synthetic Scheme Overview:

The synthesis generally involves the construction of the core pyrazolopyrimidinone scaffold followed by the introduction of substituents that confer potency and selectivity.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Selective PDE9A Inhibition

This guide provides a comprehensive overview of Phosphodiesterase 9A (PDE9A) as a therapeutic target and the characteristics of its selective inhibitors. While the specific compound "Pde9-IN-1" is not detailed in the available scientific literature, this document will focus on the principles of selective PDE9A inhibition using data from well-characterized inhibitors as exemplars.

Introduction to PDE9A

Phosphodiesterase 9A (PDE9A) is a member of the phosphodiesterase (PDE) superfamily of enzymes that play a critical role in signal transduction by hydrolyzing cyclic nucleotides, specifically cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1][2] PDE9A is highly specific for cGMP and possesses the highest affinity for this second messenger among all PDE families, with a Michaelis constant (Km) in the nanomolar range (70–390 nM).[3] This high affinity makes PDE9A a key regulator of intracellular cGMP levels.

Unlike PDE5, which primarily regulates cGMP generated by the nitric oxide (NO)-soluble guanylyl cyclase (sGC) pathway, PDE9A predominantly hydrolyzes cGMP produced in response to natriuretic peptide (NP) signaling via particulate guanylyl cyclase (pGC).[4][5] This distinction is crucial as it allows for the modulation of specific cGMP signaling pools. PDE9A is expressed in various tissues, including the brain, heart, kidneys, and gut, and its upregulation has been observed in pathological conditions such as heart failure and neurodegenerative diseases.[4][6] Consequently, selective inhibition of PDE9A has emerged as a promising therapeutic strategy for a range of disorders.[1][7][8][9]

Quantitative Data on Selective PDE9A Inhibitors

The development of selective PDE9A inhibitors has been a focus of extensive research. The following tables summarize the in vitro potency and selectivity of several well-characterized PDE9A inhibitors.

Table 1: In Vitro Potency (IC50) of Selective PDE9A Inhibitors

| Compound | Human PDE9A IC50 (nM) | Murine PDE9A IC50 (nM) | Reference |

| BAY 73-6691 ((R)-enantiomer) | 55 | 100 | [10] |

| (S)-BAY 73-6691 | 88 | - | [3] |

| PF-04447943 | Data not available in provided search results | ||

| Compound 28s | 21 | - | [11] |

| Compound 3r | 0.6 | - | [11] |

| (S)-C33 | 11 | - | [12] |

| (R)-C33 | 56 | - | [12] |

| Racemic C33 | 16 | - | [12] |

| BAY-7081 | 15 | 34 (mouse), 42 (rat) | [13] |

Table 2: Selectivity Profile of Representative PDE9A Inhibitors

| Compound | PDE1B IC50 (nM) | PDE5A IC50 (nM) | Selectivity (PDE1B/PDE9A) | Selectivity (PDE5A/PDE9A) | Reference |

| BAY 73-6691 | >10,000 | >10,000 | >182 | >182 | [10] |

| Compound 28 | 18,060 | 3,300 | ~860 | ~157 | [2] |

| Compound 3r | >100,000 | >100,000 | >166,667 | >166,667 | [11] |

| BAY-7081 | 740 | >10,000 | 49 | >667 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PDE9A inhibitors. Below are representative protocols for key experiments.

3.1. In Vitro PDE Enzyme Activity Assay (IC50 Determination)

This protocol is based on the PDE-Glo™ Phosphodiesterase Assay.

-

Objective: To determine the concentration of an inhibitor that reduces the activity of the PDE9A enzyme by 50% (IC50).

-

Materials:

-

Human recombinant PDE9A enzyme.

-

PDE-Glo™ Reaction Buffer.

-

cGMP substrate solution.

-

Test compound (e.g., Pde9-IN-1) dissolved in DMSO.

-

PDE-Glo™ Termination Buffer.

-

PDE-Glo™ Detection Solution.

-

Kinase-Glo® Reagent.

-

96-well microplate.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then mix with the PDE-Glo™ reaction buffer.

-

Add aliquots of the PDE-Glo™ reaction buffer containing the human recombinant PDE9A enzyme to the wells of a 96-well plate.

-

Add the test compound solution to the wells.

-

Initiate the enzymatic reaction by adding the cGMP substrate solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes).

-

Stop the reaction by adding the PDE-Glo™ Termination Buffer.

-

Add the PDE-Glo™ Detection Solution and incubate for 20 minutes at room temperature.

-

Add the Kinase-Glo® Reagent to each well.

-

Measure the luminescence of each sample using a luminometer.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.[14][15]

-

3.2. Cell-Based cGMP Reporter Assay

This protocol describes a method to assess the cellular activity of a PDE9A inhibitor.[10]

-

Objective: To measure the ability of an inhibitor to increase intracellular cGMP levels in a cellular context.

-

Cell Line: A stable cell line co-expressing PDE9A, soluble guanylate cyclase (sGC), a cyclic nucleotide-gated (CNG) channel (e.g., CNGA2), and a calcium-sensitive photoprotein (e.g., aequorin).

-

Procedure:

-

Plate the engineered cells in a 96-well plate and culture overnight.

-

Treat the cells with the test compound at various concentrations.

-

Stimulate cGMP production by adding a submaximal concentration of an sGC activator (e.g., BAY 58-2667).

-

The resulting increase in intracellular cGMP opens the CNG channels, leading to an influx of Ca2+.

-

The Ca2+ influx activates the aequorin, which emits light.

-

Measure the luminescence in real-time using a luminometer.

-

The potentiation of the sGC activator-induced luminescence signal indicates the inhibitory activity of the test compound on intracellular PDE9A.[10]

-

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding the mechanism of action and experimental design.

Caption: cGMP signaling pathway regulated by PDE9A.

Caption: Workflow for in vitro IC50 determination.

Caption: Mechanism of PDE9A inhibition in heart failure.

Conclusion

Selective PDE9A inhibitors represent a promising class of therapeutic agents with potential applications in cardiovascular diseases, neurodegenerative disorders, and metabolic diseases.[7][8][16] Their ability to specifically modulate the NP-pGC-cGMP signaling pathway offers a distinct advantage over other PDE inhibitors. The data presented for compounds such as BAY 73-6691, compound 3r, and others demonstrate that high potency and selectivity for PDE9A are achievable. The experimental protocols and diagrams provided in this guide offer a framework for the continued research and development of novel and effective selective PDE9A inhibitors. Future work in this area will likely focus on optimizing pharmacokinetic properties and further elucidating the therapeutic benefits of these compounds in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What are PDE9A inhibitors and how do they work? [synapse.patsnap.com]

- 8. An overview of phosphodiesterase 9 inhibitors: Insights from skeletal structure, pharmacophores, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The therapeutic potential of phosphodiesterase 9 (PDE9) inhibitors: a patent review (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pde9-IN-1 role in cGMP signaling pathways

An In-depth Technical Guide on the Role of PDE9 Inhibitors in cGMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a crucial second messenger involved in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. The intracellular concentration of cGMP is meticulously regulated by the balance between its synthesis by guanylate cyclases and its degradation by phosphodiesterases (PDEs). Among the PDE superfamily, phosphodiesterase type 9 (PDE9) is a cGMP-specific enzyme with the highest affinity for this second messenger. Its inhibition, therefore, presents a compelling therapeutic strategy for elevating cGMP levels and modulating downstream signaling pathways.

This technical guide focuses on the role of PDE9 inhibitors in the cGMP signaling pathway. While the term "Pde9-IN-1" is used by some chemical suppliers to refer to the compound with CAS number 1082743-70-1 (6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one), there is limited publicly available research data specifically for this molecule.[1][2][3] Therefore, this guide will provide a comprehensive overview using data from well-characterized and widely studied PDE9 inhibitors, such as BAY 73-6691 and PF-04447943, as representative examples of this class of compounds.[4][5] These inhibitors have been instrumental in elucidating the function of PDE9 and are being investigated for various therapeutic applications, including neurodegenerative diseases and heart failure.[5]

The cGMP Signaling Pathway and the Role of PDE9

The cGMP signaling cascade is initiated by the activation of either soluble guanylate cyclase (sGC) by nitric oxide (NO) or particulate guanylate cyclase (pGC) by natriuretic peptides. Activated guanylate cyclases catalyze the conversion of guanosine triphosphate (GTP) to cGMP. Subsequently, cGMP exerts its effects by activating downstream targets, primarily protein kinase G (PKG), but also cyclic nucleotide-gated ion channels and other PDEs.

PDE9 acts as a key negative regulator in this pathway by hydrolyzing cGMP to GMP, thus terminating the signal. Due to its high affinity for cGMP, PDE9 is thought to be particularly important in regulating basal cGMP levels and dampening cGMP signals. Inhibition of PDE9 activity leads to an accumulation of intracellular cGMP, thereby amplifying the effects of the NO/sGC and natriuretic peptide/pGC pathways.

Mechanism of Action of PDE9 Inhibitors

PDE9 inhibitors are small molecules that competitively bind to the catalytic site of the PDE9 enzyme. This binding prevents the interaction of the enzyme with its natural substrate, cGMP. As a result, the hydrolysis of cGMP is blocked, leading to its accumulation within the cell. This elevation of cGMP enhances the activation of downstream effectors like PKG, thereby amplifying the physiological responses mediated by the cGMP pathway. The specificity of these inhibitors for PDE9 over other PDE families is a critical aspect of their therapeutic potential, as it minimizes off-target effects.

Quantitative Data on PDE9 Inhibitors

The following table summarizes key quantitative data for well-characterized PDE9 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Compound Name | Target | IC50 (nM) | Species | Assay Conditions | Reference |

| BAY 73-6691 | PDE9A | 55 | Human | Recombinant enzyme | [6] |

| PDE9A | 100 | Murine | Recombinant enzyme | [6] | |

| PF-04447943 | PDE9A | 12 | Human | Recombinant enzyme | [7] |

| PF-04449613 | PDE9A | Data not specified, but used at 5µM to inhibit 70% of PDE9A activity | Not specified | Fluorescent polarization assay | [8] |

| (S)-C33 | PDE9 | 11 | Not specified | Not specified | [9] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

PDE9A Inhibition Assay (Radiometric)

This protocol describes a common method for determining the in vitro potency of a PDE9 inhibitor.

Objective: To measure the IC50 value of a test compound against recombinant human PDE9A.

Materials:

-

Recombinant human PDE9A enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (Pde9-IN-1 or other inhibitor) dissolved in DMSO

-

Snake venom (from Crotalus atrox, contains 5'-nucleotidase)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a reaction plate, add the assay buffer, diluted test compound, and recombinant PDE9A enzyme.

-

Initiate the reaction by adding [³H]-cGMP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding snake venom, which will hydrolyze the [³H]-5'-GMP product to [³H]-guanosine.

-

Separate the unreacted [³H]-cGMP from the [³H]-guanosine product using an anion-exchange resin. The positively charged [³H]-guanosine will not bind to the resin.

-

Add scintillation fluid to the eluted [³H]-guanosine and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cellular cGMP Measurement Assay (ELISA)

This protocol outlines a method to measure the effect of a PDE9 inhibitor on intracellular cGMP levels in a cellular context.

Objective: To quantify the change in intracellular cGMP concentration in response to a PDE9 inhibitor.

Materials:

-

Cell line of interest (e.g., HEK293, primary cells)

-

Cell culture medium and supplements

-

Guanylate cyclase activator (e.g., SNP - sodium nitroprusside, an NO donor)

-

Test compound (Pde9-IN-1 or other inhibitor)

-

Lysis buffer

-

cGMP ELISA kit

Procedure:

-

Culture cells to the desired confluency in multi-well plates.

-

Pre-treat the cells with the test compound at various concentrations for a specific duration.

-

Stimulate the cells with a guanylate cyclase activator (e.g., SNP) to induce cGMP production.

-

After stimulation, lyse the cells using the provided lysis buffer.

-

Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and standards to a cGMP antibody-coated plate.

-

Adding a cGMP-HRP conjugate.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cGMP concentration in the cell lysates based on the standard curve.

-

Analyze the dose-dependent effect of the PDE9 inhibitor on cGMP accumulation.

Conclusion

Inhibitors of PDE9 represent a promising class of pharmacological agents for the therapeutic modulation of the cGMP signaling pathway. By preventing the degradation of cGMP, these compounds can potentiate the effects of endogenous signaling molecules like nitric oxide and natriuretic peptides. The well-characterized inhibitors discussed in this guide have been invaluable tools for understanding the physiological and pathophysiological roles of PDE9. As research progresses, the development of novel and highly selective PDE9 inhibitors, potentially including compounds like the one designated "Pde9-IN-1," will continue to be an area of significant interest for drug discovery in various fields, including neuroscience and cardiology. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of these important molecules.

References

- 1. allgenbio.com [allgenbio.com]

- 2. xcessbio.com [xcessbio.com]

- 3. PDE-9 inhibitor | C22H27N5O2 | CID 135886459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BAY 73-6691 - Wikipedia [en.wikipedia.org]

- 5. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Pde9-IN-1 (PF-04447943): An In-depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pde9-IN-1, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), for its application in neuroscience research. Pde9-IN-1, also known by its Pfizer designation PF-04447943, has emerged as a critical tool for investigating the role of the cyclic guanosine monophosphate (cGMP) signaling pathway in neuronal function, synaptic plasticity, and its potential as a therapeutic target for neurological and psychiatric disorders.

Core Mechanism of Action

Pde9-IN-1 is a cell-permeable, blood-brain barrier-penetrant small molecule that selectively inhibits the PDE9A enzyme.[1] PDE9A is a high-affinity phosphodiesterase that specifically hydrolyzes cGMP, a crucial second messenger in neurons.[2][3] By inhibiting PDE9A, Pde9-IN-1 prevents the degradation of cGMP, leading to its accumulation within the cell.[2] This elevation in cGMP levels enhances the activity of downstream effectors, most notably cGMP-dependent protein kinase (PKG), which in turn phosphorylates various substrate proteins involved in modulating synaptic plasticity and neuronal function.[2][4]

Research suggests that PDE9A in the brain regulates a cGMP signaling cascade that is independent of the canonical nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway. Instead, it appears to be more closely linked to the natriuretic peptide (NP) receptor-particulate guanylate cyclase (pGC) signaling pathway.

Signaling Pathway of Pde9-IN-1 Action

Caption: Signaling pathway illustrating the mechanism of action of Pde9-IN-1.

Quantitative Data

Pde9-IN-1 (PF-04447943) exhibits high potency and selectivity for PDE9A. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Pde9-IN-1 (PF-04447943)

| Target | Species | Assay Type | Value | Reference |

|---|---|---|---|---|

| PDE9A | Human | Ki | 2.8 nM | [5] |

| PDE9A | Rhesus Monkey | Ki | 4.5 nM | [5] |

| PDE9A | Rat | Ki | 18 nM | [5] |

| PDE9A | Human | IC50 | 12 nM | [6] |

| PDE1 | - | Ki | 8.6 µM | [1] |

| PDE2A3 | - | Ki | 99 µM | [1] |

| PDE3A | - | Ki | 50 µM | [1] |

| PDE4A | - | Ki | 29 µM | [1] |

| PDE5A | - | Ki | 14.9 µM | [1] |

| PDE6C | - | Ki | 5.3 µM | [1] |

| PDE7A2 | - | Ki | 75 µM | [1] |

| PDE8A | - | Ki | 50 µM | [1] |

| PDE10 | - | Ki | 51.2 µM | [1] |

| PDE11 | - | Ki | 80 µM |[1] |

Table 2: In Vivo Effects of Pde9-IN-1 (PF-04447943) on cGMP Levels

| Species | Brain Region/Fluid | Dose (p.o.) | Time Point | % Increase in cGMP (vs. Vehicle) | Reference |

|---|---|---|---|---|---|

| Rat | Cerebrospinal Fluid | 1-30 mg/kg | 30 min | Dose-dependent increase | [5] |

| Mouse | Striatum | 30 mg/kg (s.c.) | 30 min | Significant increase | [4] |

| Mouse | Cortex | 30 mg/kg (s.c.) | 30 min | Significant increase | [4] |

| Mouse | Hippocampus | 30 mg/kg (s.c.) | 30 min | Non-significant increase |[4] |

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of Pde9-IN-1 are provided below.

Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol is used to assess the effect of Pde9-IN-1 on synaptic plasticity.

a. Slice Preparation:

-

Anesthetize a rodent (e.g., rat or mouse) with isoflurane and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 126 NaCl, 2.5 KCl, 1.3 NaH2PO4, 25 NaHCO3, 1.2 MgCl2, 2.5 CaCl2, and 12 glucose.[7]

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.[7]

-

Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature before recording.[7]

b. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at 31 ± 0.5°C.[7]

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8]

-

Establish a stable baseline fEPSP for 20 minutes by delivering test pulses every 20 seconds.[7]

-

Apply Pde9-IN-1 (e.g., 100 nM) to the perfusing ACSF.

-

Induce LTP using a weak or strong theta-burst stimulation (TBS) protocol (e.g., a train of four pulses at 100 Hz, repeated 10 times with a 200 ms inter-burst interval).[7]

-

Record the fEPSP for at least 60 minutes post-TBS to measure the potentiation.[7]

c. Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the post-TBS fEPSP slopes to the average baseline slope.

-

The degree of LTP is expressed as the percentage increase in the fEPSP slope.

Novel Object Recognition (NOR) Test

This behavioral assay evaluates the impact of Pde9-IN-1 on recognition memory.

a. Habituation (Day 1):

-

Acclimate the mouse to the testing room for at least 30 minutes.

-

Place the mouse in an empty, open-field arena (e.g., 40 x 40 cm) and allow it to explore freely for 5-10 minutes.[9][10]

b. Training/Familiarization (Day 2):

-

Place two identical objects in opposite corners of the arena.

-

Administer Pde9-IN-1 (e.g., 1-3 mg/kg, p.o.) or vehicle to the mouse at a predetermined time before the session.

-

Place the mouse in the center of the arena and allow it to explore the two objects for 10 minutes.[9]

-

Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.

c. Testing (Day 2, after retention interval):

-

After a retention interval (e.g., 1-24 hours), return the mouse to the same arena.

-

One of the familiar objects is replaced with a novel object.[9]

-

Allow the mouse to explore for 5-10 minutes and record the time spent exploring the familiar and novel objects.[9]

d. Data Analysis:

-

Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory.

Measurement of cGMP Levels in Brain Tissue

This protocol quantifies the pharmacodynamic effect of Pde9-IN-1.

a. Tissue Collection:

-

Administer Pde9-IN-1 or vehicle to the animals.

-

At a specific time point (e.g., 30 minutes), euthanize the animals using a method that minimizes post-mortem changes in cyclic nucleotides, such as focused microwave irradiation or rapid decapitation followed by immediate freezing of the brain in liquid nitrogen.

-

Dissect the brain regions of interest (e.g., hippocampus, cortex, striatum) on ice.

b. Sample Preparation:

-

Homogenize the frozen brain tissue in ice-cold 5% trichloroacetic acid (TCA).[11]

-

Centrifuge the homogenates at approximately 1500 x g for 10 minutes at 4°C.[11]

-

Collect the supernatant. The TCA can be extracted using water-saturated ether.[11]

c. cGMP Quantification (ELISA Method):

-

Use a commercially available cGMP competitive ELISA kit.

-

Follow the manufacturer's instructions for preparing standards and samples.

-

Add samples, standards, and cGMP-acetylcholinesterase conjugate (tracer) to a microplate pre-coated with anti-cGMP antibodies.

-

Incubate the plate, allowing for competitive binding.

-

Wash the plate and add a substrate (e.g., Ellman's reagent).

-

Read the absorbance at the appropriate wavelength (e.g., 410 nm) using a microplate reader.[11]

d. Data Analysis:

-

Generate a standard curve.

-

Calculate the cGMP concentration in the samples based on the standard curve.

-

Express the results as pmol of cGMP per mg of protein or gram of wet tissue.[11]

Experimental and Logical Workflows

In Vivo Study Workflow

Caption: A typical workflow for an in vivo study investigating Pde9-IN-1.

Logical Relationship for Therapeutic Hypothesis

Caption: Logical flow of the therapeutic hypothesis for Pde9-IN-1 in cognitive disorders.

References

- 1. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]

- 2. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]

- 3. Measurement of cGMP and soluble guanylyl cyclase activity [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-Term Potentiation (LTP) [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmpc.org [mmpc.org]

- 11. 4.8. cGMP Assay [bio-protocol.org]

Pde9-IN-1 and Other PDE9 Inhibitors: A Technical Guide for Preclinical Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Pde9-IN-1 and other phosphodiesterase 9 (PDE9) inhibitors as potential therapeutic agents for Alzheimer's disease. This document outlines the core mechanism of action, summarizes key quantitative preclinical data, provides detailed experimental protocols for behavioral and cellular analyses, and visualizes critical pathways and workflows.

Core Concept: Targeting the cGMP Signaling Pathway in Alzheimer's Disease

Phosphodiesterase 9A (PDE9A) is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in the central nervous system.[1][2] In the context of Alzheimer's disease, the inhibition of PDE9A presents a promising therapeutic strategy. By preventing the degradation of cGMP, PDE9 inhibitors elevate its intracellular levels, thereby enhancing downstream signaling pathways that are critical for synaptic plasticity, learning, and memory.[3]

The proposed mechanism of action involves the potentiation of the nitric oxide (NO)-cGMP signaling cascade. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes essential for the formation and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4] Preclinical studies have demonstrated that PDE9 inhibitors can rescue synaptic plasticity deficits and improve cognitive performance in various animal models of Alzheimer's disease.[4][5][6]

dot

Caption: PDE9A Inhibition and cGMP Signaling Pathway in Neurons.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies of Pde9-IN-1 and other notable PDE9 inhibitors, BAY 73-6691 and PF-04447943, in the context of Alzheimer's disease models.

Table 1: In Vitro Potency of PDE9 Inhibitors

| Compound | Target | IC50 (nM) | Assay System | Reference |

| Pde9-IN-1 | Human PDE9A | 8.7 | Enzymatic Assay | [1] |

| BAY 73-6691 | Human PDE9 | 55 | Enzymatic Assay | [2] |

| BAY 73-6691 | Murine PDE9 | 100 | Enzymatic Assay | [2] |

Table 2: In Vivo Efficacy of Pde9-IN-1 in a Mouse Model of Cognitive Impairment

| Treatment Group | Dose (mg/kg, p.o.) | Morris Water Maze (Escape Latency, Day 6) | Morris Water Maze (Platform Crossings) | Outcome | Reference |

| Vehicle | - | Increased | Decreased | Impaired learning and memory | [1] |

| Pde9-IN-1 | 2.5 | Significantly Reduced | Significantly Increased | Recovery of learning and memory | [1] |

| Pde9-IN-1 | 5.0 | Significantly Reduced | Significantly Increased | Recovery of learning and memory | [1] |

Table 3: Preclinical Efficacy of Other Notable PDE9 Inhibitors

| Compound | Animal Model | Behavioral Test | Effective Dose | Key Findings | Reference |

| BAY 73-6691 | Aged FBNF1 Rats | LTP in hippocampal slices | 10 µM | Increased basal synaptic transmission and enhanced early LTP. | [4] |

| BAY 73-6691 | Rodents | Social Recognition Task | Not specified | Enhanced acquisition, consolidation, and retention of long-term memory. | [4] |

| BAY 73-6691 | Rodents | Scopolamine-induced passive avoidance deficit | Not specified | Attenuated deficit. | [4] |

| PF-04447943 | Tg2576 Mice | Dendritic Spine Density | Not specified | Prevented decreases in dendritic spine density. | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of PDE9 inhibitors for Alzheimer's disease.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.

dot

Caption: Morris Water Maze Experimental Workflow.

Protocol:

-

Apparatus: A circular tank (typically 120-150 cm in diameter) is filled with water made opaque with non-toxic white paint or milk powder. The water temperature is maintained at 20-22°C. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface in a fixed location in one of the four quadrants of the pool. The pool is surrounded by various prominent extra-maze visual cues.[7]

-

Acclimation: Mice are handled for several days before the experiment. On the day before training, each mouse is allowed to swim for 60 seconds without the platform to habituate to the pool.

-

Acquisition Phase: For 5 consecutive days, each mouse undergoes four trials per day. For each trial, the mouse is gently placed into the water facing the wall at one of four equally spaced starting positions. The mouse is allowed to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds before being removed. The inter-trial interval is typically 10-15 minutes.[8]

-

Probe Trial: 24 hours after the last acquisition trial, a probe trial is conducted. The platform is removed from the pool, and the mouse is allowed to swim freely for 60 seconds.

-

Data Collection and Analysis: A video tracking system records the swim path of the mouse. Key parameters measured include escape latency (time to find the platform during acquisition), path length, time spent in the target quadrant, and the number of platform location crossings during the probe trial.[9]

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

dot

Caption: Novel Object Recognition Experimental Workflow.

Protocol:

-

Apparatus: A simple open-field arena (e.g., 40 x 40 x 40 cm) is used. A set of three-dimensional objects that are of similar size but different in shape and texture are required.

-

Habituation: On the first day, each mouse is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[10]

-

Familiarization Phase (Trial 1): On the second day, two identical objects are placed in the arena. The mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).[10]

-

Retention Interval: After the familiarization phase, the mouse is returned to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase (Trial 2): The mouse is returned to the arena, where one of the familiar objects has been replaced with a novel object. The mouse is allowed to explore for a set period (e.g., 5 minutes).[10]

-

Data Collection and Analysis: The time the mouse spends actively exploring each object (sniffing, touching) is recorded. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[11]

Long-Term Potentiation (LTP) Electrophysiology

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

dot

Caption: Long-Term Potentiation (LTP) Experimental Workflow.

Protocol:

-

Hippocampal Slice Preparation: Anesthetize the animal and rapidly dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF). Prepare 300-400 µm thick transverse hippocampal slices using a vibratome. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[12]

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.033 Hz) for 15-20 minutes.

-

LTP Induction: Induce LTP by applying a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.[13]

-

Post-Induction Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes after HFS.

-

Data Analysis: Measure the initial slope of the fEPSPs. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the baseline.[14]

Dendritic Spine Density Analysis

This protocol describes the use of Golgi-Cox staining to visualize and quantify dendritic spines in neuronal populations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cyagen.com [cyagen.com]

- 8. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Meta-analysis of Cognitive Performance by Novel Object Recognition after Proton and Heavy Ion Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientifica.uk.com [scientifica.uk.com]

- 13. Frontiers | Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice [frontiersin.org]

- 14. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]

Pde9-IN-1 and its Effects on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of phosphodiesterase 9 (PDE9) inhibitors, with a focus on their effects on synaptic plasticity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to PDE9 and its Role in the Central Nervous System

Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase enzyme highly expressed in neurons throughout the brain, including cognition-relevant areas like the hippocampus and cortex.[1][2][3] It plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including synaptic plasticity, learning, and memory.[2][4][5] By hydrolyzing cGMP, PDE9A terminates its signaling cascade. Consequently, inhibition of PDE9A presents a therapeutic strategy to enhance cGMP signaling, which is known to be crucial for neuronal function and cognitive processes.[2][4][5]

The inhibition of PDE9 has been explored as a potential treatment for neurodegenerative and psychiatric disorders, such as Alzheimer's disease and schizophrenia, where cognitive impairment is a key symptom.[1][2][6][7] Preclinical studies have demonstrated that PDE9 inhibitors can increase cGMP levels in the brain, enhance long-term potentiation (LTP), and improve performance in animal models of cognition.[2][8]

Quantitative Data on the Effects of PDE9 Inhibitors

The following tables summarize the quantitative findings from various studies on the effects of PDE9 inhibitors on neuronal and synaptic parameters.

Table 1: Effects of PDE9 Inhibitors on cGMP Levels

| Compound | Model System | Brain Region | Dose/Concentration | Change in cGMP Levels | Reference |

| PF-509783 | CD-1 Mice | Striatum, Hippocampus, Cortex | 32 mg/kg, s.c. | Significant increase | [8] |

| PF-4181366 | CD-1 Mice | Striatum, Hippocampus, Cortex | 10 mg/kg, s.c. | Significant increase | [8] |

| PF-4447943 | Mice | Striatum, Cortex | Not Specified | Significant elevation | [2] |

| BAY 73-6691 | APP transgenic tg2576 mice | Hippocampus | Not Specified | Enhanced cGMP levels | [9] |

Table 2: Effects of PDE9 Inhibitors on Synaptic Plasticity and Neuronal Morphology

| Compound/Intervention | Model System | Measured Parameter | Effect | Reference |

| PDE9A Inhibition | Primary cultures of rat hippocampal neurons | Neurite outgrowth | Enhanced | [1][8] |

| PDE9A Inhibition | Primary cultures of rat hippocampal neurons | Number of synapses per neuron | Increased | [1][8] |

| PDE9A Inhibition | Acute hippocampal slices (CA3/CA1 synapses) | Long-Term Potentiation (LTP) | Facilitated induction | [1][8] |

| BAY 73-6691 | Rat hippocampal slices | Early LTP | Transformation into late LTP (in combination with a PDE2 inhibitor) | [3] |

| BAY 73-6691 | Not Specified | Aβ42 oligomer-impaired LTP | Restored | [9] |

| PF-05180999 (PDE2 inhibitor) in combination with BAY 73-6691 (PDE9 inhibitor) | Rat hippocampal slices | Synaptic Plasticity | Synergistic improvement (shift from early to late LTP) | [3] |

Table 3: Inhibitory Activity of Select PDE9 Inhibitors

| Compound | Target | IC50 | Reference |

| 3r | PDE9A | 0.6 nM | [10] |

| 28s | PDE9A | 21 nM | [10] |

| Cannabidiol (CBD) | PDE9 | 110 nM | [11] |

Signaling Pathways and Experimental Workflows

cGMP Signaling Pathway Modulated by PDE9 Inhibition

The canonical cGMP signaling pathway in the brain is often initiated by the activation of neuronal nitric oxide synthase (nNOS) and the subsequent production of nitric oxide (NO), which stimulates soluble guanylyl cyclase (sGC) to synthesize cGMP.[1][6] However, PDE9A also regulates cGMP pools downstream of natriuretic peptide receptor signaling, which activates particulate guanylyl cyclase (pGC).[8] PDE9A inhibitors prevent the degradation of cGMP, leading to its accumulation and the activation of downstream effectors like protein kinase G (PKG), which in turn phosphorylates various target proteins to modulate synaptic plasticity.[5][12]

References

- 1. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. S31. ENHANCEMENT OF SYNAPTIC PLASTICITY BY COMBINATION OF PDE2 AND PDE9 INHIBITION PRESUMABLY VIA PRE- AND POST-SYNAPTIC MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of PDE9 in Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are PDE9A inhibitors and how do they work? [synapse.patsnap.com]

- 6. doaj.org [doaj.org]

- 7. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cardurion.com [cardurion.com]

Pde9-IN-1 in Models of Cardiometabolic Syndrome: A Technical Guide

Introduction

Cardiometabolic syndrome, a constellation of metabolic dysfunctions including central obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant and growing challenge to global health. The search for effective therapeutic interventions has led researchers to explore various signaling pathways that regulate metabolic processes. One such promising target is Phosphodiesterase 9 (PDE9), a cGMP-specific enzyme. Inhibition of PDE9 has emerged as a potential strategy to combat obesity and improve features of cardiometabolic syndrome. This technical guide provides an in-depth analysis of the preclinical evidence for Pde9-IN-1 (a representative PDE9 inhibitor) in animal models of cardiometabolic syndrome, focusing on quantitative data, experimental methodologies, and the core signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of PDE9 inhibition (PDE9-I) in mouse models of diet-induced obesity (DIO) and cardiometabolic syndrome (CMS). The primary compound used in these studies is PF-04447943.

Table 1: Effects of PDE9 Inhibition on Body Composition and Organ Mass in Ovariectomized (OVX) Female Mice with DIO/CMS [1][2]

| Parameter | Placebo | PDE9-I | % Change | P-value |

| Body Weight Change | +22% (median) | -5.6% (median) | - | 2 x 10⁻⁶ |

| Total Fat Mass (g) | ~18 | ~12 | ~ -33% | < 0.001 |

| Total Lean Mass (g) | ~25 | ~25 | No Change | NS |

| Inguinal WAT (g) | ~1.8 | ~1.0 | ~ -44% | < 0.001 |

| Gonadal WAT (g) | ~2.5 | ~1.5 | ~ -40% | < 0.001 |

| Liver Mass (g) | ~2.2 | ~1.5 | ~ -32% | < 0.001 |

WAT: White Adipose Tissue; NS: Not Significant. Data are approximated from graphical representations in the source material.

Table 2: Effects of PDE9 Inhibition on Metabolic Parameters in Male Mice with DIO/CMS

| Parameter | Placebo | PDE9-I | % Change | P-value |

| Total Body O₂ Consumption | Lower | Higher | Increase | < 0.05 |

| Total Body CO₂ Production | Lower | Higher | Increase | < 0.05 |

| Food Intake | No Change | No Change | - | NS |

| Activity | No Change | No Change | - | NS |

NS: Not Significant. Data derived from studies showing significant increases in energy expenditure without changes in food intake or activity.[2]

Table 3: Effects of PDE9 Gene Knockout (Pde9a⁻/⁻) on HFD-Induced Obesity [3]

| Parameter (HFD-fed) | Wild-Type (Pde9a⁺/⁺) | Knockout (Pde9a⁻/⁻) | Outcome |

| Body Weight | Increased | Resistant to gain | Reduced body weight |

| Fat Mass | Increased | Reduced | Reduced adiposity |

| Energy Expenditure | Baseline | Globally Increased | Increased energy expenditure |

| Glucose Handling | Impaired | Improved | Improved |

| Hepatic Steatosis | Present | Improved | Reduced |

HFD: High-Fat Diet.

Core Signaling Pathway

Inhibition of PDE9 enhances a specific cGMP signaling cascade that is crucial for fat metabolism. Unlike PDE5, which primarily regulates cGMP pools stimulated by nitric oxide (NO), PDE9 controls cGMP generated in response to natriuretic peptides (NPs). The downstream effects are mediated by Protein Kinase G (PKG) and culminate in the activation of PPARα, a master regulator of fatty acid oxidation.

Caption: PDE9-I enhances NP-cGMP signaling, activating PPARα to drive fat metabolism.

Experimental Protocols

The methodologies outlined below are based on the key preclinical studies assessing PDE9 inhibitors in cardiometabolic syndrome models.

Animal Model of Diet-Induced Obesity and Cardiometabolic Syndrome

-

Species and Strain: C57BL/6N mice.[2]

-

Diet: Mice are fed a high-fat diet (HFD), typically 60% kcal from fat, for an extended period (e.g., 4-6 months) to establish a phenotype of severe obesity and cardiometabolic syndrome.[1][2]

-

Surgical Modifications:

-

Ovariectomy (OVX): In female cohorts, ovariectomy is performed to model postmenopausal metabolic changes, as estrogen signaling was found to interfere with the therapeutic effects of PDE9 inhibition.[1][4]

-

Mild Aortic Constriction (mTAC): In some cohorts, a mild cardiac pressure overload is induced via mTAC to mimic the cardiovascular stress often seen in CMS and to stimulate endogenous natriuretic peptide synthesis.[2]

-

Drug Administration Protocol

-

Compound: PF-04447943 (referred to as Pde9-IN-1 or PDE9-I).

-

Administration Route: Oral. The inhibitor is mixed into the animal chow.

-

Dosage: A typical dose is 1.5 mg/kg/day.

-

Treatment Duration: Chronic treatment for 6 to 8 weeks after the establishment of the disease phenotype.[1]

-

Control Group: A placebo group receives the same chow without the active compound.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a preclinical study evaluating Pde9-IN-1.

Caption: Workflow for inducing DIO/CMS and testing the efficacy of oral PDE9-I.

Key Analytical Methods

-

Body Composition: Magnetic Resonance Imaging (MRI) is used to quantify total body fat and lean mass.[1]

-

Energy Expenditure: Indirect calorimetry is performed using metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[2]

-

Gene Expression: Quantitative PCR (qPCR) is used to measure the mRNA abundance of key metabolic genes (e.g., Ppara and its downstream targets) in tissues like brown adipose tissue (BAT), liver, and myocardium.[4]

-

Histology: Tissues such as the liver and adipose depots are stained (e.g., with Oil Red O) to visualize lipid accumulation.[2]

-

In Vitro Lipolysis Assay: Human subcutaneous preadipocytes are used to measure glycerol release as an indicator of lipolysis in response to PDE9 inhibitors and other agents.[2]

-

Mitochondrial Respiration: Respiration rates in isolated adipocytes and cardiomyocytes are measured to assess mitochondrial function.[4]

Mechanism of Action and Therapeutic Rationale

The primary mechanism through which PDE9 inhibition ameliorates cardiometabolic syndrome is by stimulating mitochondrial activity and fatty acid oxidation.[1] Studies show that PDE9 is localized at the mitochondria.[4][5] Its inhibition leads to an increase in local cGMP pools, which in turn upregulates PPARα.[4][5] This upregulation is essential for the observed therapeutic effects; when PPARα is pharmacologically blocked, the anti-obesity and metabolic benefits of PDE9 inhibition are abrogated.[6]

A significant finding is the sexual dimorphism of the drug's effect. In non-ovariectomized female mice, PDE9 inhibition is ineffective. This has been linked to the interaction between estrogen receptor-α and PPARα, where co-activation of the estrogen receptor redirects PPARα away from genes controlling fat metabolism.[1][5] This suggests that the therapeutic potential of PDE9 inhibitors for obesity and CMS may be highest in men and postmenopausal women.[6]

Importantly, the reduction in obesity and improvement in metabolic parameters occur without significant changes in food intake or physical activity, pointing to a direct effect on energy expenditure and fat catabolism.[1][2] While PDE9 inhibition robustly reduces adiposity and hepatic steatosis, its effect on insulin resistance appears to be minimal, suggesting that it may be most beneficial when combined with insulin-sensitizing agents.[2]

References

- 1. JCI - Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice [jci.org]

- 2. Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

The Role of Pde9-IN-1 in Regulating Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Phosphodiesterase 9 (PDE9) inhibition, specifically through the use of tool compounds like Pde9-IN-1, in the regulation of mitochondrial function. Emerging research highlights PDE9 as a critical regulator of cyclic guanosine monophosphate (cGMP) signaling within a mitochondrial microdomain, influencing cellular metabolism and bioenergetics. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.

Executive Summary

Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific enzyme that has been identified as a key regulator of cellular metabolism. Notably, PDE9A has been found to localize at mitochondria in cardiomyocytes and adipocytes.[1][2] Inhibition of this enzyme using selective inhibitors, such as PF-04447943 (a representative Pde9-IN-1 compound), has been shown to enhance mitochondrial respiration and fatty acid oxidation.[1][3][4] The mechanism involves the potentiation of the natriuretic peptide (NP)-driven cGMP signaling cascade, leading to the activation of protein kinase G (PKG) and subsequent upregulation of the master metabolic regulator, peroxisome proliferator-activated receptor-alpha (PPARα).[1][3] This guide details the signaling axis, the quantitative impact on mitochondrial function, and the experimental protocols used to elucidate these effects.

Signaling Pathway: PDE9 Inhibition and Mitochondrial Activation

The inhibition of PDE9A directly impacts a localized pool of cGMP at the mitochondria, distinct from the nitric oxide (NO)-sensitive cGMP pool regulated by PDE5.[5][6] By preventing the hydrolysis of cGMP, PDE9 inhibitors elevate local cGMP concentrations, leading to the activation of PKG. Activated PKG, in turn, promotes the expression and activity of PPARα, a nuclear receptor that governs the transcription of genes involved in fatty acid metabolism and mitochondrial biogenesis.[1][3] This signaling cascade ultimately enhances the mitochondrial capacity for substrate oxidation and respiration.

References

- 1. Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice [jci.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. JCI - Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice [jci.org]

- 6. CRD-733, a Novel PDE9 (Phosphodiesterase 9) Inhibitor, Reverses Pressure Overload-Induced Heart Failure. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for PDE9-IN-1 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 9 (PDE9) is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[1][2] Unlike other phosphodiesterases, PDE9 exhibits high selectivity for cGMP and is not significantly modulated by nitric oxide (NO) signaling.[1][3] Instead, it primarily regulates the cGMP pool generated through the natriuretic peptide (NP) signaling pathway.[1][4][5] Dysregulation of PDE9 activity has been implicated in a range of disorders, including heart failure, neurodegenerative diseases, and metabolic syndrome, making it an attractive therapeutic target.[1][6][7]

PDE9-IN-1 is a potent and selective inhibitor of PDE9. The development of robust cell-based assays for characterizing the activity of PDE9-IN-1 and similar compounds is essential for advancing drug discovery efforts. These assays provide a more physiologically relevant context compared to biochemical assays by assessing compound efficacy within a cellular environment.[8]

This document provides detailed protocols and application notes for the development of a cell-based assay to evaluate the potency and efficacy of PDE9-IN-1.

Signaling Pathway of PDE9A

The primary signaling cascade regulated by PDE9A involves the natriuretic peptide system. Natriuretic peptides bind to their receptors (NPR-A and NPR-B), which possess intrinsic guanylyl cyclase activity. This leads to the conversion of GTP to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. PDE9A acts as a crucial negative regulator in this pathway by hydrolyzing cGMP to GMP, thus terminating the signal. Inhibition of PDE9A by compounds like PDE9-IN-1 blocks this degradation, leading to sustained cGMP levels and prolonged PKG activation.[1][4][5]

Figure 1. PDE9A signaling pathway. This diagram illustrates the natriuretic peptide-stimulated cGMP pathway and the inhibitory action of PDE9-IN-1 on PDE9A.

Experimental Protocols

Principle of the Assay

This protocol describes a cell-based reporter assay to measure the activity of PDE9A inhibitors. The assay utilizes a host cell line engineered to stably express human PDE9A and a cGMP-sensitive biosensor. A suitable biosensor is a cyclic nucleotide-gated (CNG) ion channel (e.g., CNGA2) coupled with a calcium-sensitive reporter like the photoprotein aequorin or a fluorescent calcium indicator.[9][10] In this system, an increase in intracellular cGMP, induced by PDE9A inhibition, leads to the opening of the CNG channels, resulting in calcium influx and a detectable signal (luminescence or fluorescence).

Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably co-expressing human PDE9A, a natriuretic peptide receptor (e.g., NPR-A), and a cGMP-gated cation channel linked to a reporter (e.g., CNGA2 and aequorin).

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, hygromycin).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Stimulant: Atrial Natriuretic Peptide (ANP) or other natriuretic peptides.

-

Test Compound: PDE9-IN-1.

-

Control Inhibitor: A known PDE9 inhibitor such as PF-04449613 or BAY 73-6691.[1][10]

-

Detection Reagent: Coelenterazine (for aequorin-based assays) or a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Plates: White, clear-bottom 96-well or 384-well microplates.

-

Instrumentation: Luminometer or fluorescence plate reader.

Experimental Workflow

Figure 2. Experimental workflow for the PDE9-IN-1 cell-based assay.

Detailed Protocol

-

Cell Seeding:

-

Harvest the engineered cells and resuspend them in a complete culture medium.

-

Seed the cells into the wells of a 96-well or 384-well plate at a pre-determined optimal density (e.g., 20,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of PDE9-IN-1 and control inhibitors in assay buffer. The final concentration should cover a range suitable for determining the IC50 (e.g., 1 nM to 100 µM).

-

Gently remove the culture medium from the wells and wash once with assay buffer.

-

Add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO).

-

-

Pre-incubation:

-

Incubate the plate with the compounds for 30 minutes at 37°C to allow for cell penetration.

-

-

Stimulation:

-

Prepare a solution of ANP in assay buffer at a concentration that elicits a submaximal response (e.g., EC20 or EC50, to be determined empirically).

-

Add the ANP solution to all wells except for the negative control wells.

-

-

Incubation:

-

Incubate the plate for an optimized period (e.g., 15-60 minutes) at 37°C to allow for cGMP production and subsequent signal generation.

-

-

Signal Detection:

-

For Aequorin-based assays: Add coelenterazine to all wells and immediately measure the luminescence using a luminometer.

-

For Fluorescence-based assays: If not already loaded, load the cells with a calcium-sensitive dye according to the manufacturer's instructions prior to compound addition. Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background signal (negative control wells).

-

Normalize the data to the positive control (ANP stimulation without inhibitor) and vehicle control.

-

Plot the normalized response against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for PDE9-IN-1.

-

Data Presentation

The quantitative data obtained from the cell-based assay should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Potency of PDE9-IN-1 and Control Inhibitors

| Compound | IC50 (nM) | 95% Confidence Interval | n (replicates) |

| PDE9-IN-1 | [Insert Value] | [Insert Range] | [Insert Number] |

| PF-04449613 | [Insert Value] | [Insert Range] | [Insert Number] |

| BAY 73-6691 | [Insert Value] | [Insert Range] | [Insert Number] |

Table 2: Assay Performance Metrics

| Parameter | Value |

| Z'-factor | [Insert Value] |

| Signal-to-Background Ratio | [Insert Value] |

| ANP EC50 (nM) | [Insert Value] |

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust cell-based assay for the characterization of PDE9-IN-1. The detailed protocol and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental procedure. This assay can be adapted for high-throughput screening of compound libraries to identify novel PDE9 inhibitors with therapeutic potential.

References

- 1. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PDE9A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cardurion.com [cardurion.com]

- 6. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pde9-IN-1 in Organotypic Hippocampal Slice Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that is expressed in neurons throughout the brain and is a therapeutic target for cognitive disorders.[1] Inhibition of PDE9 enhances cyclic guanosine monophosphate (cGMP) signaling, which plays a crucial role in synaptic plasticity, neuronal survival, and other key neuronal functions.[2][3] Organotypic hippocampal slice cultures (OHSCs) are a valuable ex vivo model system that preserves the three-dimensional architecture and synaptic connectivity of the hippocampus, making them an ideal platform for studying the effects of pharmacological agents like Pde9-IN-1 on neuronal circuits.[4][5] These cultures allow for long-term experiments and are amenable to a wide range of analytical techniques, including live-cell imaging, electrophysiology, and biochemical assays.[6][7]

This document provides detailed application notes and protocols for the use of Pde9-IN-1, a representative PDE9 inhibitor, in organotypic hippocampal slice cultures. The protocols outlined below are synthesized from established methods for OHSC preparation and findings from studies utilizing PDE9 inhibitors in similar experimental setups.[8][9][10]

Mechanism of Action of PDE9 Inhibition

Pde9-IN-1 acts by selectively inhibiting the PDE9 enzyme, which is responsible for the degradation of cGMP. By blocking PDE9, Pde9-IN-1 leads to an accumulation of intracellular cGMP. This elevation in cGMP can modulate downstream signaling pathways, including those involved in synaptic plasticity and cell survival.[2] The nitric oxide (NO)/cGMP pathway is a key signaling cascade in the central nervous system, and its modulation by PDE9 inhibitors has been shown to have significant effects on neuronal function.[3]

Caption: PDE9 Signaling Pathway

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating the neuroprotective effects of a PDE9 inhibitor in a kainate-induced excitotoxicity model in organotypic hippocampal slices.[10] This data can serve as a reference for designing experiments with Pde9-IN-1.

| Parameter | Value | Experimental Context | Reference |

| PDE9 Inhibitor Concentration | 1 µM, 10 µM | Dose-dependent reduction of neuronal death in the CA3 region of OHSC exposed to kainate. | [10] |

| Kainate Concentration | 5 µM | Induction of excitotoxic neuronal damage in OHSC. | [11] |

| Incubation Time | 24 hours | Duration of co-incubation with the PDE9 inhibitor and kainate. | [11] |

| PDE9 mRNA Increase | ~2-fold | Increase in PDE9 mRNA levels in OHSC after 24-hour exposure to 5 µM kainate. | [10][11] |

| PDE9 Protein Increase | Significant increase | Increase in PDE9 protein levels in the CA3 stratum pyramidale of OHSC after kainate treatment. | [10][11] |

Experimental Protocols

Preparation of Organotypic Hippocampal Slice Cultures

This protocol is based on the interface method, which is widely used for maintaining OHSCs.[7][8][9]

Materials:

-

P5-P9 mouse or rat pups[9]

-

Dissection medium: Gey's Balanced Salt Solution (GBSS) with 10 mM Glucose and 2 mM Kynurenic acid, chilled to 4°C[9]

-

Culture medium: 50% Basal Medium Eagle (BME), 25% Hank's Balanced Salt Solution (HBSS), 25% Horse Serum, 11.2 mM glucose, and 20 mM glutamine[9]

-

Millicell cell culture inserts (0.4 µm pore size)[12]

-

6-well culture plates[12]

-

McIlwain tissue chopper or vibratome[9]

-

Stereomicroscope[12]

-

Standard sterile surgical instruments[12]

Procedure:

-

Anesthetize and decapitate the pup.[9]

-

Rapidly dissect the brain and place it in ice-cold dissection medium.[9]

-

Isolate the hippocampi under a stereomicroscope.[7]

-

Slice the hippocampi into 350-400 µm thick sections using a tissue chopper or vibratome.[7][9]

-

Transfer the slices to a dish containing cold dissection medium and separate them carefully.

-

Place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of culture medium per well.[5]

-

Incubate the slices at 35°C in a humidified atmosphere with 5% CO2.[9]

-

Change the culture medium every two days.[9]

-

Allow the slices to stabilize in culture for at least 6 days before starting experiments.[5]

Application of Pde9-IN-1 to Organotypic Hippocampal Slice Cultures

This protocol describes the application of Pde9-IN-1 to investigate its effects on neuronal viability in an excitotoxicity model.

Materials:

-

Established organotypic hippocampal slice cultures (at least 6 days in vitro)

-

Pde9-IN-1 stock solution (dissolved in a suitable vehicle, e.g., DMSO)

-

Kainate stock solution (for inducing excitotoxicity)

-

Propidium Iodide (PI) for assessing cell death[13]

-

Culture medium

Procedure:

-

Prepare fresh culture medium containing the desired final concentrations of Pde9-IN-1. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM).

-

Also prepare a vehicle control medium containing the same concentration of the solvent used for the Pde9-IN-1 stock solution.

-

For excitotoxicity studies, prepare culture medium containing both Pde9-IN-1 and kainate (e.g., 5 µM).

-

Replace the existing medium in the wells with the prepared experimental media.

-

Incubate the slices for the desired experimental duration (e.g., 24 hours).

-

To assess neuronal damage, add Propidium Iodide to the culture medium at a final concentration of 2 µg/mL and incubate for 30 minutes.

-

Capture fluorescent images of the slices to visualize and quantify PI uptake, which indicates cell death.

-

For biochemical or molecular analysis (e.g., Western blot or qPCR for PDE9 expression), wash the slices with ice-cold PBS and process them according to standard protocols.[10]

Experimental Workflow Visualization

References

- 1. doaj.org [doaj.org]

- 2. What are PDE9A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Role of PDE9 in Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organotypic brain slice cultures to model neurodegenerative proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organotypic Hippocampal Slice Cultures As a Model to Study Neuroprotection and Invasiveness of Tumor Cells [jove.com]

- 6. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]

- 7. Organotypic Hippocampal Slice Cultures [app.jove.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Organotypic hippocampal slice culture [bio-protocol.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]

- 13. Organotypic hippocampal slice cultures for studies of brain damage, neuroprotection and neurorepair - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Pde9-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pde9-IN-1 is a potent and selective inhibitor of phosphodiesterase-9A (PDE9A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, Pde9-IN-1 elevates intracellular cGMP levels, a key second messenger in various physiological processes. This mechanism has positioned Pde9-IN-1 as a valuable research tool for investigating the therapeutic potential of PDE9A inhibition in neurological disorders and other conditions.[1][2] Due to its hydrophobic nature, careful consideration of the formulation is critical for achieving optimal solubility and bioavailability in in vivo studies. These application notes provide detailed protocols for the dissolution and administration of Pde9-IN-1 for preclinical research.

Physicochemical Properties and Solubility

Pde9-IN-1 is a white to off-white solid with a molecular weight of 362.40 g/mol .[1] Its solubility is a key consideration for in vivo applications. The compound is readily soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.[1][3]

Table 1: Solubility of Pde9-IN-1

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL (275.94 mM) | Ultrasonic assistance may be required.[1] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.90 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.90 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |

Recommended Vehicle Formulations for In Vivo Studies

The selection of an appropriate vehicle is paramount for the successful in vivo delivery of Pde9-IN-1. The following formulations have been successfully used to achieve a clear solution for administration.

Table 2: Recommended Vehicle Compositions for Pde9-IN-1

| Formulation | Component | Percentage | Purpose |

| Formulation 1 | DMSO | 10% | Primary solvent |

| PEG300 | 40% | Co-solvent, viscosity enhancer | |

| Tween-80 | 5% | Surfactant, emulsifier | |

| Saline | 45% | Vehicle | |

| Formulation 2 | DMSO | 10% | Primary solvent |

| 20% SBE-β-CD in Saline | 90% | Solubilizing agent (inclusion complex) |

Experimental Protocols

Protocol 1: Preparation of Pde9-IN-1 in a Co-solvent/Surfactant Vehicle

This protocol utilizes a combination of a co-solvent (PEG300) and a surfactant (Tween-80) to achieve a stable formulation.

Materials:

-

Pde9-IN-1 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Weighing the Compound: Accurately weigh the required amount of Pde9-IN-1 powder in a sterile conical tube.

-

Initial Dissolution in DMSO: Add the required volume of DMSO to the Pde9-IN-1 powder to constitute 10% of the final volume. Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]

-

Addition of PEG300: Add the required volume of PEG300 to the DMSO solution (40% of the final volume). Vortex until the solution is homogeneous.

-

Addition of Tween-80: Add the required volume of Tween-80 to the mixture (5% of the final volume). Vortex thoroughly.

-

Final Dilution with Saline: Slowly add the sterile saline to the mixture to reach the final desired volume (45% of the final volume). Vortex until a clear and homogenous solution is obtained.

-

Final Concentration: This protocol yields a clear solution with a Pde9-IN-1 concentration of at least 2.5 mg/mL.[1]

Protocol 2: Preparation of Pde9-IN-1 using a Cyclodextrin-based Vehicle